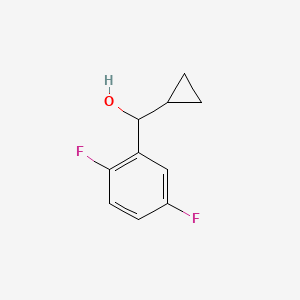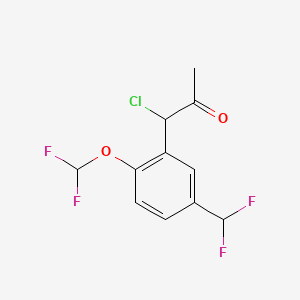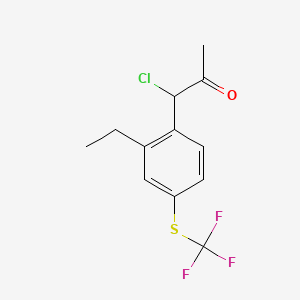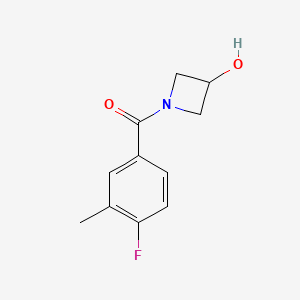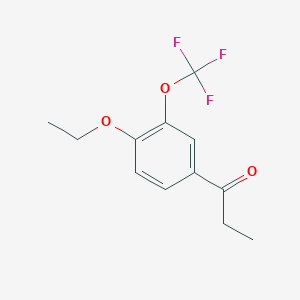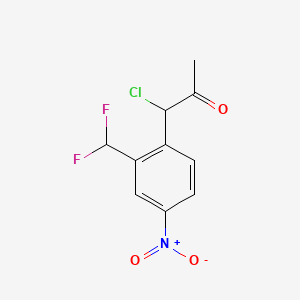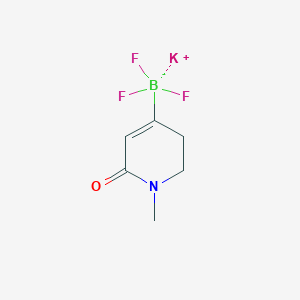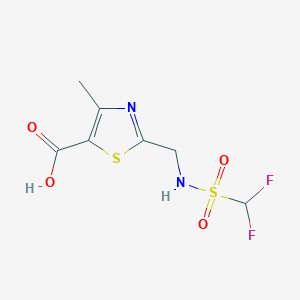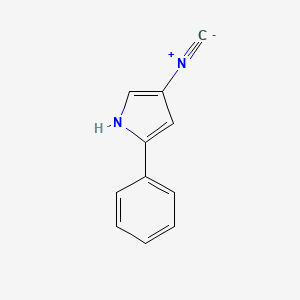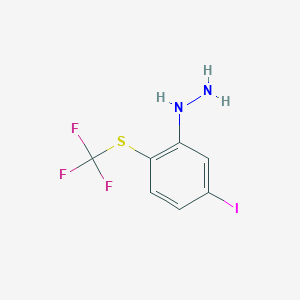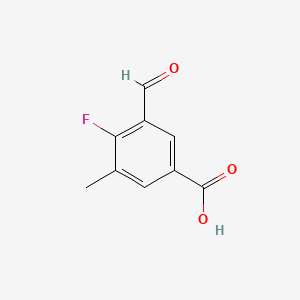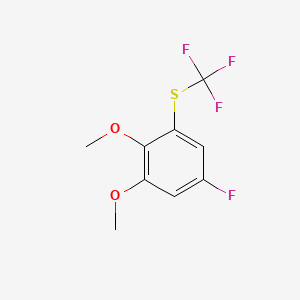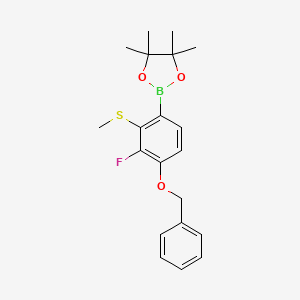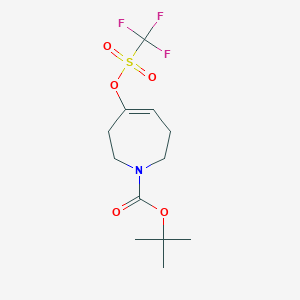
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is a complex organic compound that features a trifluoromethylsulfonyloxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This can be achieved through radical trifluoromethylation, a process that has been extensively studied and optimized . The reaction conditions often involve the use of specific catalysts and reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and other advanced technologies may also be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted azepine compounds.
Wissenschaftliche Forschungsanwendungen
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems and processes.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of (E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyloxy group plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyldimethylsilyl trifluoromethanesulfonate
- Trimethylsilyl trifluoromethanesulfonate
- Triethylsilyl trifluoromethanesulfonate
Uniqueness
(E)-tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydro-1H-azepine-1-carboxylate is unique due to its specific structure and the presence of the trifluoromethylsulfonyloxy group. This group imparts distinct chemical properties, such as high electronegativity and metabolic stability, making the compound valuable in various applications .
Eigenschaften
Molekularformel |
C12H18F3NO5S |
|---|---|
Molekulargewicht |
345.34 g/mol |
IUPAC-Name |
tert-butyl 4-(trifluoromethylsulfonyloxy)-2,3,6,7-tetrahydroazepine-1-carboxylate |
InChI |
InChI=1S/C12H18F3NO5S/c1-11(2,3)20-10(17)16-7-4-5-9(6-8-16)21-22(18,19)12(13,14)15/h5H,4,6-8H2,1-3H3 |
InChI-Schlüssel |
QBYBWAWLVQAXGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC=C(CC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


